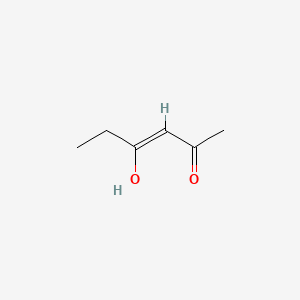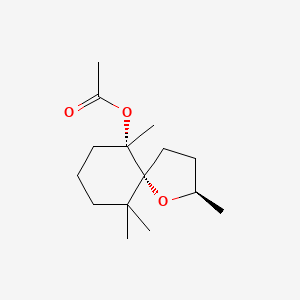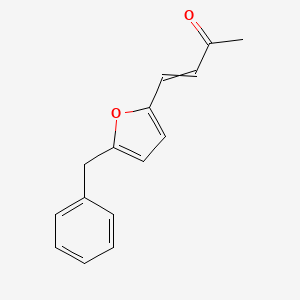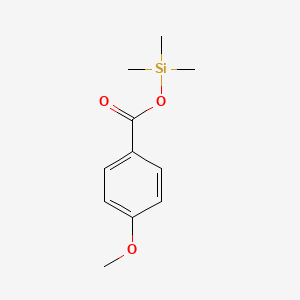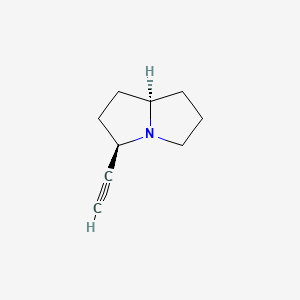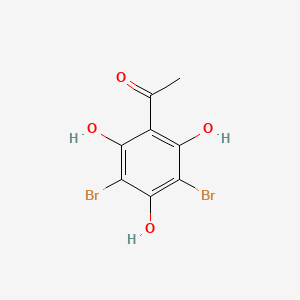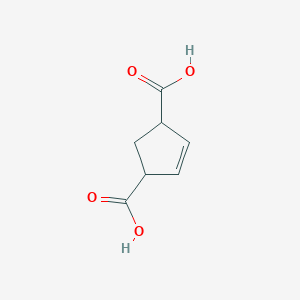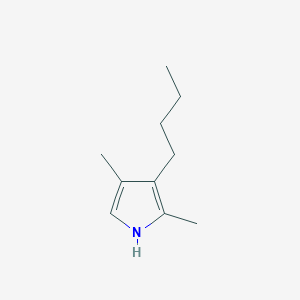
2,4-Dimethyl-3-butylpyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-3-butylpyrrole is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-3-butylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines under acidic conditions . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water has been reported to be effective for the synthesis of N-substituted pyrroles .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-3-butylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrroles, pyrrolidines, and pyrrole oxides, depending on the reaction conditions and reagents used .
科学的研究の応用
2,4-Dimethyl-3-butylpyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4-Dimethyl-3-butylpyrrole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
類似化合物との比較
- 3-tert-Butyl-2,4-dimethylpyrrole
- 3-Butyl-2,4-dimethyl-pyrrole
- 2,4-Dimethyl-3-tert-butylpyrrole
Comparison: 2,4-Dimethyl-3-butylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC名 |
3-butyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-6-10-8(2)7-11-9(10)3/h7,11H,4-6H2,1-3H3 |
InChIキー |
HIHDRBDUKQYXIB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(NC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


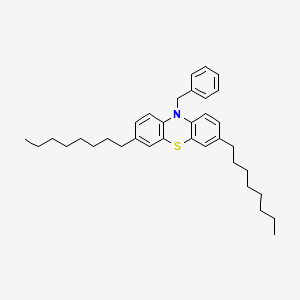
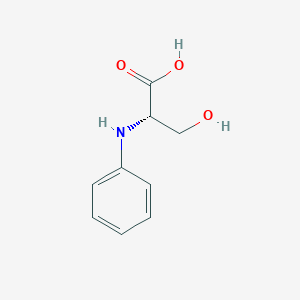
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

